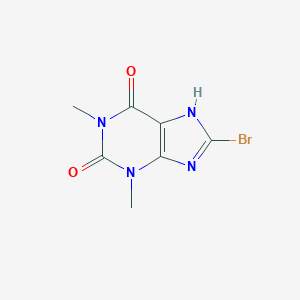

8-Bromotheophylline

Katalognummer B015645

Molekulargewicht: 259.06 g/mol

InChI-Schlüssel: SKTFQHRVFFOHTQ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04400381

Procedure details

One mole of theophylline is dissolved in 2.5 liters of acetic acid containing one liter of water, and kept at 50° C., until the theophylline is dissolved and the medium becomes homogeneous. 1.1 mole of bromine is then added, drop by drop, and the bromine derivative, 8-bromotheophylline precipitates in the medium. The solution is then ccoled to room temperature , and the product filtered and washed with water, and then dried to give 70-85% yield of 8-bromo-theophylline.

Name

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[N:1]1([C:12](=[O:13])[C:11]2[NH:10][CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].[Br:14]Br>C(O)(=O)C.O>[Br:14][C:9]1[NH:10][C:11]2[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=2[N:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(C)C(=O)N(C)C=2N=CNC2C1=O

|

|

Name

|

|

|

Quantity

|

2.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1(C)C(=O)N(C)C=2N=CNC2C1=O

|

Step Three

|

Name

|

|

|

Quantity

|

1.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drop by drop, and the bromine derivative, 8-bromotheophylline precipitates in the medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then ccoled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the product filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC=2N(C(N(C)C(C2N1)=O)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |